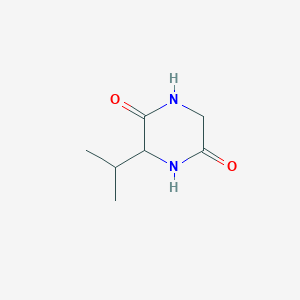

3-Isopropylpiperazine-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULFBTHVPRNQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001035993 | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-77-8 | |

| Record name | 3-Isopropyl-2,5-piperazine-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropylpiperazine-2,5-dione chemical properties and structure

An In-depth Technical Guide to 3-Isopropylpiperazine-2,5-dione: Chemical Properties and Structure

Introduction

3-Isopropylpiperazine-2,5-dione, a derivative of piperazine, is a chiral compound that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its rigid cyclic dipeptide structure, also known as a diketopiperazine, makes it an interesting scaffold for the synthesis of more complex molecules with specific pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The unique chiral nature of this compound, particularly its (R) and (S) enantiomers, plays a critical role in its biological interactions and applications.[1][2]

Chemical Structure

The fundamental structure of 3-isopropylpiperazine-2,5-dione consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an isopropyl group attached to the carbon at the 3-position.[1] The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-isopropylpiperazine-2,5-dione and (S)-3-isopropylpiperazine-2,5-dione.[1][3]

Table 1: Structural Identifiers for 3-Isopropylpiperazine-2,5-dione and its Enantiomers

| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | 3-propan-2-ylpiperazine-2,5-dione[4] | (3S)-3-propan-2-ylpiperazine-2,5-dione[3] | (3R)-3-propan-2-ylpiperazine-2,5-dione[1] |

| CAS Number | 14771-77-8[4][5][6] | 16944-60-8[3] | 143673-66-9[1][7] |

| SMILES | CC(C)C1C(=O)NCC(=O)N1[4] | CC(C)[C@@H]1C(=O)NCC(=O)N1[3] | CC(C)[C@@H]1C(=O)NCC(=O)N1[1] |

| InChI | InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)[4][5] | 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1[3] | 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1[1] |

| InChIKey | IULFBTHVPRNQCG-UHFFFAOYSA-N[4][5] | IULFBTHVPRNQCG-LURJTMIESA-N[3] | IULFBTHVPRNQCG-ZCFIWIBFSA-N[1] |

Physicochemical Properties

The physicochemical properties of 3-isopropylpiperazine-2,5-dione are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

Table 2: Physicochemical Data for 3-Isopropylpiperazine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][3][4][6] |

| Molecular Weight | 156.18 g/mol | [1][3][4] |

| Melting Point | 256-262 °C | [7][8] |

| Boiling Point (Predicted) | 445.7 ± 38.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point (Predicted) | 216.5 ± 26.9 °C | [7] |

| XLogP3 | 0.1 | [3][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 58.2 Ų | [3][4] |

| Optical Activity ([α]20/D, c=1% in H₂O) | +29±2° ((S)-enantiomer) / -31.5° ((R)-enantiomer)[8] | [8] |

Experimental Protocols

General Synthesis

The synthesis of enantiomerically pure 3-isopropylpiperazine-2,5-dione often involves cyclization reactions from appropriate amino acid precursors. A common method for preparing the (R)-enantiomer is outlined below.[1]

Methodology:

-

Intermediate Formation: React isopropylamine with diethyl oxalate. This reaction forms an intermediate amide.

-

Cyclization: Subject the intermediate to cyclization under controlled conditions. This step is typically carried out in a solvent such as ethanol with a catalyst like sodium ethoxide to facilitate the ring closure.[1]

The (S)-enantiomer is noted as a chiral building block for preparing D-amino acids via the "bis-lactim ether method".

Caption: General synthesis workflow for (R)-3-Isopropylpiperazine-2,5-dione.

Chemical Reactions

3-Isopropylpiperazine-2,5-dione can undergo several chemical transformations, making it a versatile intermediate.

Oxidation:

-

Protocol: The compound can be oxidized to form N-oxides using an oxidizing agent like hydrogen peroxide in the presence of acetic acid.[1]

Reduction:

-

Protocol: The carbonyl groups can be reduced to hydroxyl groups using a strong reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.[1]

Substitution:

-

Protocol: The isopropyl group may undergo nucleophilic substitution, which allows for the introduction of different alkyl or aryl groups. This reaction is typically carried out under appropriate conditions with alkyl or aryl halides using a base like sodium hydride.[1]

Biological Activity and Applications

3-Isopropylpiperazine-2,5-dione, particularly its chiral forms, has demonstrated potential in several areas of drug discovery and biochemical research.

-

Enzyme Inhibition: Research has suggested that (R)-3-Isopropyl-2,5-piperazinedione may function as an inhibitor for certain enzymes. For instance, a study explored its potential to inhibit HIV-1 integrase, an enzyme essential for the replication of the virus.[1] However, more research is needed to confirm its efficacy for developing anti-HIV therapeutics.[1]

-

Precursor for Drug Discovery: The distinct chemical structure of this compound makes it a valuable precursor for synthesizing more complex molecules with desired pharmacological properties.[1] It is a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[2]

-

Chiral Auxiliary: The enantiomers of 3-isopropylpiperazine-2,5-dione are used as chiral auxiliaries in the enantioselective synthesis of α-amino acids.[8]

-

Biochemical Research: Due to its ability to modulate enzyme activity, it is a useful tool in studies of enzyme interactions and biochemical pathways.[1]

Caption: Logical relationships of 3-Isopropylpiperazine-2,5-dione's applications.

References

- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-3-Isopropyl-2,5-piperazinedione | C7H12N2O2 | CID 736942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]

- 6. 3-Isopropyl-2,5-piperazine-dione [webbook.nist.gov]

- 7. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsrc [chemsrc.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to (R)-3-Isopropyl-2,5-piperazinedione (CAS: 143673-66-9)

This technical guide provides a comprehensive overview of (R)-3-Isopropyl-2,5-piperazinedione, a chiral building block with significant applications in asymmetric synthesis and potential as a bioactive molecule. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Core Compound Information

(R)-3-Isopropyl-2,5-piperazinedione, also known as cyclo-(Gly-D-Val), is a cyclic dipeptide. Its rigid, chiral structure makes it a valuable tool in stereoselective synthesis and a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Isopropyl-2,5-piperazinedione is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 143673-66-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | General supplier data |

| Melting Point | 258-262 °C (lit.) | [1][2] |

| Optical Activity | [α]20/D −31.5° (c = 1 in H₂O) | [2] |

| SMILES | CC(C)[C@H]1NC(=O)CNC1=O | [2] |

| InChI Key | IULFBTHVPRNQCG-ZCFIWIBFSA-N | [2] |

Spectroscopic Data

While raw spectral data is not publicly available, typical spectroscopic characteristics can be inferred from the structure. A summary of expected and reported spectroscopic data is provided below. For detailed spectra, it is recommended to consult a commercial supplier's certificate of analysis or specialized databases.[4]

-

¹H NMR: Expected signals would include those for the isopropyl group (a doublet and a multiplet), the methylene protons of the glycine residue, the alpha-proton of the valine residue, and the two amide protons.

-

¹³C NMR: Expected signals would include those for the two carbonyl carbons, the alpha-carbons of the glycine and valine residues, and the carbons of the isopropyl group.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 157.0921.

Synthesis and Applications

(R)-3-Isopropyl-2,5-piperazinedione is primarily utilized as a chiral auxiliary in the asymmetric synthesis of α-amino acids, most notably in the Schöllkopf bis-lactim ether method.[5][6] It also serves as a precursor for more complex molecules and has been investigated for its biological activities.[7]

Synthesis of (R)-3-Isopropyl-2,5-piperazinedione

The synthesis of (R)-3-Isopropyl-2,5-piperazinedione is typically achieved through the cyclization of a dipeptide precursor, Glycyl-D-Valine.

Materials:

-

N-benzyloxycarbonyl-glycine (Cbz-Gly)

-

D-Valine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Toluene

Procedure:

-

Dipeptide Formation: To a solution of N-benzyloxycarbonyl-glycine (1 eq.) and D-Valine methyl ester hydrochloride (1 eq.) in DCM, add HOBt (1.1 eq.) and TEA (1.1 eq.). Cool the mixture to 0 °C and add DCC (1.1 eq.). Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield Cbz-Gly-D-Val-OMe.

-

Deprotection and Cyclization: Dissolve the protected dipeptide in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain H-Gly-D-Val-OMe.

-

Cyclization: Dissolve the deprotected dipeptide methyl ester in toluene and heat to reflux. The cyclization is driven by the intramolecular aminolysis of the methyl ester, with the elimination of methanol. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated (R)-3-Isopropyl-2,5-piperazinedione by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Asymmetric Synthesis: The Schöllkopf Method

The Schöllkopf method allows for the enantioselective synthesis of α-amino acids.[5][6] (R)-3-Isopropyl-2,5-piperazinedione is first converted to its bis-lactim ether, which then acts as a chiral glycine enolate equivalent.

Caption: Workflow for the Schöllkopf asymmetric synthesis of α-amino acids.

Biological Activity

(R)-3-Isopropyl-2,5-piperazinedione and related diketopiperazine structures have been investigated for their biological activities, with a notable focus on the inhibition of HIV-1 integrase.[7]

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes two key reactions: 3'-processing and strand transfer. Diketo acid derivatives have been identified as potent inhibitors of the strand transfer step.[8][9] While specific IC₅₀ values for (R)-3-Isopropyl-2,5-piperazinedione are not widely reported, related diketo acids show potent inhibition.

| Compound | 3'-Processing IC₅₀ (µM) | Strand Transfer IC₅₀ (µM) | Reference |

| L-731,988 (Diketo acid) | 5 | 0.1 | [8] |

The following workflow outlines a general procedure for assessing the inhibitory activity of a compound against HIV-1 integrase.

Caption: General workflow for in vitro HIV-1 integrase inhibition assays.

This protocol is a generalized representation based on commercially available kits.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA substrate

-

Digoxigenin-labeled target DNA substrate

-

Assay buffer

-

Wash buffer

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate. Wash to remove unbound substrate.

-

Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of (R)-3-Isopropyl-2,5-piperazinedione to the wells and incubate.

-

Strand Transfer Reaction: Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the integration of the donor DNA into the target DNA.

-

Detection: Wash the plate to remove unbound reagents. Add the anti-digoxigenin-HRP conjugate and incubate. Wash again and add the HRP substrate.

-

Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively shown to be modulated by (R)-3-Isopropyl-2,5-piperazinedione. Its biological activity appears to be primarily based on direct interactions with enzymes, such as HIV-1 integrase. Further research is needed to elucidate any potential effects on cellular signaling cascades.

Conclusion

(R)-3-Isopropyl-2,5-piperazinedione is a valuable chiral molecule with established utility in asymmetric synthesis and potential for further development in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications. Researchers are encouraged to use this information as a starting point for their investigations into the diverse possibilities offered by this compound.

References

- 1. (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [chemicalbook.com]

- 2. (R)-(-)-3-异丙基-2,5-哌嗪二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. (R)-3-Isopropyl-2,5-piperazinedione(143673-66-9) 1H NMR spectrum [chemicalbook.com]

- 5. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 6. biosynth.com [biosynth.com]

- 7. smolecule.com [smolecule.com]

- 8. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3-Isopropylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylpiperazine-2,5-dione, a cyclic dipeptide (CDP) also known as a diketopiperazine (DKP), is a chiral molecule with significant potential in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making the synthesis, separation, and characterization of its stereoisomers a critical area of research. This technical guide provides a comprehensive overview of the stereoisomers of 3-isopropylpiperazine-2,5-dione and its close analog, 3,6-diisopropylpiperazine-2,5-dione (cyclo(Val-Val)), covering their synthesis, stereochemical assignment, and potential biological activities, with a focus on their role as antiviral agents.

Introduction to 3-Isopropylpiperazine-2,5-dione and its Stereoisomers

3-Isopropylpiperazine-2,5-dione is a heterocyclic compound belonging to the piperazine class.[1] The presence of a chiral center at the 3-position gives rise to two enantiomers: (R)-3-isopropylpiperazine-2,5-dione and (S)-3-isopropylpiperazine-2,5-dione. A closely related and often studied compound is 3,6-diisopropylpiperazine-2,5-dione, formed from the cyclization of two valine amino acid residues. This compound possesses two chiral centers, leading to four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R) (meso), and (3R,6S) (meso). The cis and trans relationship of the isopropyl groups significantly influences the molecule's conformation and biological function.

These cyclic dipeptides are of interest due to their rigid backbone and diverse biological activities, which can include antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific spatial arrangement of the isopropyl substituent(s) is a key determinant of their interaction with biological targets.

Physicochemical Properties of Stereoisomers

Table 1: Physicochemical Properties of 3-Isopropylpiperazine-2,5-dione Enantiomers

| Property | (S)-3-Isopropylpiperazine-2,5-dione | (R)-3-Isopropyl-2,5-piperazinedione |

| Molecular Formula | C₇H₁₂N₂O₂ | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol | 156.18 g/mol |

| CAS Number | 16944-60-8 | 143673-66-9 |

| Melting Point | 256-262 °C | Not available |

| Optical Activity [α]20/D | +29±2°, c = 1% in H₂O | Not available |

Table 2: Physicochemical Properties of 3,6-Diisopropylpiperazine-2,5-dione Stereoisomers

| Property | (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione |

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 19943-16-9 |

| Boiling Point | 428.7°C at 760 mmHg |

Synthesis of Stereoisomers

The synthesis of stereochemically pure piperazine-2,5-diones is paramount for evaluating their specific biological activities. The primary method for achieving enantiopurity is through the cyclization of linear dipeptides derived from chiral amino acids.

General Synthesis of cyclo(L-Val-L-Val) ((3S,6S)-3,6-diisopropylpiperazine-2,5-dione)

The most common approach involves the formation of a dipeptide from L-valine, followed by cyclization.

Experimental Protocol:

-

Dipeptide Formation: L-valine is converted to a dipeptide ester. A common method involves the use of a coupling agent like isopropyl chloroformate in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out at a low temperature (0-5°C) in the presence of a stoichiometric amount of a base, for example, triethylamine.[1]

-

Cyclization: The resulting linear dipeptide ester is then subjected to cyclization to form the piperazine-2,5-dione ring. This is often achieved by heating the dipeptide in a suitable solvent.

General Strategy for the Synthesis of all Four Stereoisomers of cyclo(Val-Val)

A general route adaptable for the synthesis of all four stereoisomers involves the coupling of appropriately protected valine enantiomers, followed by deprotection and cyclization.[3]

Experimental Workflow:

Caption: Synthetic workflow for the four stereoisomers of cyclo(Val-Val).

Experimental Protocol (General):

-

Coupling: Couple the desired N-protected valine enantiomer (e.g., Boc-L-Val) with the corresponding valine methyl ester enantiomer using a standard peptide coupling reagent.

-

Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid).[3]

-

Cyclization: Induce cyclization of the deprotected dipeptide ester, often by heating in a suitable solvent like methanol under basic conditions (e.g., with ammonium hydroxide).[3]

Separation and Characterization of Stereoisomers

The separation and unambiguous identification of the synthesized stereoisomers are crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for this purpose.

Chiral HPLC Separation

Experimental Protocol (General Method Development):

-

Columns: Chiralpak IA or Chiralpak IB (25 cm x 0.46 cm).

-

Mobile Phases to Screen:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm or 254 nm.[4]

NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers of 3,6-disubstituted piperazine-2,5-diones. The relative stereochemistry can be assigned based on the chemical shift differences of the protons on the piperazine-2,5-dione ring.[5][6] These analyses, often combined with X-ray crystallography, have shown that certain synthetic conditions, such as hydrogenation, can favor the formation of the cis isomer.[5]

Biological Activity

The stereoisomers of 3-isopropylpiperazine-2,5-dione and related cyclic dipeptides have been investigated for a range of biological activities, with antiviral activity being a prominent area of interest.

Antiviral Activity: HIV-1 Integrase Inhibition

Diketopiperazines and related diketo acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8][9] These compounds are thought to chelate the metal ions in the active site of the enzyme, thereby inhibiting the strand transfer reaction.

While specific IC₅₀ values for the stereoisomers of 3-isopropylpiperazine-2,5-dione are not available, related diketo acid inhibitors have shown potent activity. For example, the inhibitor L-731,988 inhibits the strand transfer activity of HIV-1 integrase with an IC₅₀ of approximately 100 nM.[7][10] The antiviral activity of these compounds is often highly dependent on their stereochemistry.

Table 3: HIV-1 Integrase and Antiviral Activity of Related Compounds

| Compound | Target | IC₅₀ / EC₅₀ | Reference |

| L-731,988 | HIV-1 Integrase (Strand Transfer) | ~100 nM | [10] |

| L-708,906 | HIV-1 (in cell culture) | 12.4 µM | [8] |

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Some cyclic dipeptides have been shown to possess anti-inflammatory properties by inhibiting this pathway. For instance, cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, which are key components of the NF-κB signaling cascade.[2] This inhibition leads to a decrease in the production of pro-inflammatory mediators.

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by Cyclo(L-Pro-L-Val).

Conclusion

The stereoisomers of 3-isopropylpiperazine-2,5-dione and its di-isopropylated analogs represent a promising class of molecules for drug discovery and development. Their rigid structures and stereochemically dependent biological activities make them attractive scaffolds for targeting a range of diseases, particularly viral infections. Further research is needed to fully elucidate the specific biological activities and mechanisms of action of each stereoisomer. The development of robust stereoselective synthetic routes and chiral separation methods will be crucial for advancing the therapeutic potential of these compounds. This technical guide provides a foundational overview to aid researchers in this endeavor.

References

- 1. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione|CAS 19943-16-9 [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Peptidic HIV integrase inhibitors derived from HIV gene products: structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Cyclic Dipeptides: An In-depth Technical Guide to 3-Isopropylpiperazine-2,5-dione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a diverse and privileged scaffold in medicinal chemistry. Their inherent structural rigidity, metabolic stability, and ability to traverse biological membranes make them attractive candidates for drug discovery. This technical guide provides a comprehensive overview of the biological activities of a representative CDP, 3-Isopropylpiperazine-2,5-dione, and its closely related analogs. We delve into its multifaceted roles, including antimicrobial, anti-quorum sensing, anticancer, neuroprotective, and anti-inflammatory activities. This document summarizes key quantitative data, provides detailed experimental protocols for crucial bioassays, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in the field.

Introduction

Cyclic dipeptides are the simplest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers a high degree of resistance to proteolytic degradation compared to their linear counterparts. 3-Isopropylpiperazine-2,5-dione, a simple CDP derived from glycine and valine, and its analogs like Cyclo(L-Pro-L-Val), have garnered significant interest due to their broad spectrum of biological activities. These compounds have been isolated from various natural sources, including microorganisms and food products, and are also accessible through synthetic routes.[1] Their diverse bioactivities stem from their ability to interact with a range of biological targets and modulate key cellular signaling pathways.

Biological Activities of 3-Isopropylpiperazine-2,5-dione and Related Cyclic Dipeptides

The piperazine-2,5-dione core serves as a versatile scaffold for the presentation of various functional groups, leading to a wide array of biological effects.

Antimicrobial Activity

Cyclic dipeptides have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanisms of action are varied and can include the disruption of cell membranes and the inhibition of essential cellular processes.

Table 1: Antimicrobial Activity of 3-Isopropylpiperazine-2,5-dione and Related Compounds

| Compound | Target Organism | Activity Metric | Value | Reference(s) |

| 3,6-bis(2-methylpropyl)-2,5-Piperazinedione | Multidrug-resistant bacteria | MIC | 4 - 15 µg/mL | [2] |

| Cyclo(L-Pro-L-Val) | Staphylococcus aureus | MIC | 16.3 µg/mL | [3] |

| Cyclo(L-Pro-L-Val) | Bacillus subtilis | MIC | 18.2 µg/mL | [3] |

| Piperazine-2,5-dione derivatives | Staphylococcus aureus | MIC | 16 - >128 µg/mL | [4] |

| Piperazine-2,5-dione derivatives | Vibrio cholerae | MIC | 16 - 64 µg/mL | [4] |

Anti-Quorum Sensing Activity

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclic dipeptides have been identified as potent QS inhibitors.

Table 2: Anti-Quorum Sensing Activity of Cyclic Dipeptides

| Compound | Target Organism/System | Activity Metric | Value | Reference(s) |

| Cyclo(L-Pro-L-Val) | LuxR-dependent E. coli biosensor | IC50 | 0.4 mM | [3] |

| Tryptophan-containing CDPs | Chromobacterium violaceum CV026 | Violacein Inhibition | 40-60% at 1 mM | [5] |

| Tryptophan-containing CDPs | Pseudomonas aeruginosa PAO1 | Pyocyanin Reduction | up to 89% at 1 mM | [5] |

| 2,5-Piperazinedione | Pseudomonas aeruginosa PAO1 | QS Inhibition | Activity confirmed | [6] |

Anticancer Activity

The piperazine-2,5-dione scaffold is present in several natural and synthetic compounds with potent anticancer properties. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.

Table 3: Anticancer Activity of Piperazine-2,5-dione Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| 3,6-diunsaturated 2,5-DKP derivative (Cpd 11) | A549 (Lung Carcinoma) | IC50 | 1.2 | [7] |

| 3,6-diunsaturated 2,5-DKP derivative (Cpd 11) | HeLa (Cervical Cancer) | IC50 | 0.7 | [7] |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma) | IC50 | 28 | [8] |

| Thiazolidinedione derivative of ciprofloxacin (Cpd 3i) | LOX IMVI (Melanoma) | IC50 | 25.4 | [9] |

| Thiazolidinedione derivative of ciprofloxacin (Cpd 3j) | A498 (Renal Cancer) | IC50 | 33.9 | [9] |

Neuroprotective Activity

Several cyclic dipeptides have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases. Their ability to cross the blood-brain barrier is a key advantage. The mechanisms underlying their neuroprotective effects often involve the modulation of oxidative stress and inflammatory pathways.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Cyclic dipeptides have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Cyclo(L-Pro-L-Val) has been reported to inhibit the phosphorylation of IKKα, IKKβ, and NF-κB, thereby exerting anti-inflammatory effects.[11] However, a study on other piperazine-2,5-dione derivatives did not show a reduction in NF-κB activity at a concentration of 10 µM in a lipopolysaccharide (LPS)-stimulated model.

Signaling Pathways Modulated by Cyclic Dipeptides

Cyclic dipeptides exert their diverse biological effects by modulating key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Certain cyclic dipeptides can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

References

- 1. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure | springermedizin.de [springermedizin.de]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Piperazinedione Core: A Privileged Scaffold in Drug Discovery and Natural Products

An In-depth Technical Guide to the Discovery and History of Piperazinedione Derivatives

The piperazinedione scaffold, specifically the 2,5-diketopiperazine (DKP) ring system, represents one of the most versatile and privileged structures in medicinal chemistry and natural product synthesis. These cyclic dipeptides, formed from the condensation of two amino acids, have a rich history dating back to early synthetic chemistry and have since been identified in a vast array of biologically active natural products. Their conformational rigidity, synthetic tractability, and ability to present diverse pharmacophoric features have made them a cornerstone in the development of therapeutics for a wide range of diseases, from infectious diseases and cancer to erectile dysfunction. This technical guide provides a comprehensive overview of the discovery, history, and key developments of piperazinedione derivatives for researchers, scientists, and drug development professionals.

A Historical Overview of Piperazinedione Discovery

The journey of piperazinedione derivatives began in the late 19th and early 20th centuries with the foundational work on peptide chemistry. The simplest 2,5-diketopiperazine, cyclo(Gly-Gly), was one of the first cyclic dipeptides to be synthesized and characterized. However, the true potential of this scaffold was unveiled with the discovery of naturally occurring piperazinediones with potent biological activities.

A pivotal moment in the history of piperazinediones was the isolation of gliotoxin in the 1930s, an epipolythiodiketopiperazine (ETP) from various fungi.[1] This discovery sparked significant interest in this class of compounds, leading to the isolation of a large family of ETP alkaloids.[2] Another key milestone was the discovery of bicyclomycin in 1972 from Streptomyces cinnamoneus.[3][4][5] This complex bridged diketopiperazine antibiotic, with its unique mechanism of action, further highlighted the therapeutic potential of this scaffold.

The late 20th and early 21st centuries witnessed a surge in the discovery and development of synthetic piperazinedione derivatives. A notable example is tadalafil , a potent and selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[6][7] The development of tadalafil showcased the power of rational drug design based on the piperazinedione core. More recently, plinabulin , a synthetic analog of the marine-derived phenylahistin, has emerged as a promising anticancer agent that disrupts microtubule dynamics.[8][9]

Key Classes of Piperazinedione Derivatives and Their Biological Activities

The structural diversity of piperazinedione derivatives is vast, leading to a wide spectrum of biological activities. The following table summarizes key classes and representative examples:

| Class of Piperazinedione Derivative | Representative Compound(s) | Key Biological Activity | Mechanism of Action | Year of Discovery/Key Development |

| Epipolythiodiketopiperazines (ETPs) | Gliotoxin, Chaetocin | Anticancer, Immunosuppressive, Antiviral | Induction of apoptosis, Inhibition of NF-κB signaling pathway[1][10][11][12] | Gliotoxin discovered in the 1930s[1] |

| Bridged Diketopiperazines | Bicyclomycin | Antibiotic (Gram-negative bacteria) | Inhibition of Rho transcription termination factor[3][5][13] | 1972[3][4][5] |

| Phenylahistin Analogs | Phenylahistin, Plinabulin | Anticancer, Chemotherapy-induced neutropenia treatment | Microtubule depolymerization, Activation of GEF-H1 signaling[8][9][14] | Phenylahistin discovered in the late 1990s[15] |

| Tetrahydro-β-carboline Diketopiperazines | Tadalafil | Erectile dysfunction, Pulmonary arterial hypertension | Selective inhibition of phosphodiesterase type 5 (PDE5)[6][7][16] | Approved by FDA in 2003[6] |

| Simple Diketopiperazines | Cyclo(His-Ala), Cyclo(Phe-Pro) | Antidepressant, Anti-inflammatory, Analgesic | Varied, including modulation of neurotransmitter systems | Ongoing research |

Quantitative Data on Biological Activity

The following tables provide a summary of quantitative data for key piperazinedione derivatives, illustrating their potency against various biological targets.

Table 1: Anticancer Activity of Plinabulin and Phenylahistin Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Plinabulin | NCI-H460 (Non-small cell lung cancer) | 26 | [14] |

| Phenylahistin Derivative 8g | NCI-H460 (Non-small cell lung cancer) | 2 | [17] |

| Phenylahistin Derivative 8f | NCI-H460 (Non-small cell lung cancer) | 10 | [17] |

| Phenylahistin Derivative 10u | A549 (Lung carcinoma) | 16 | [14] |

| Phenylahistin Derivative 10v | A549 (Lung carcinoma) | 21 | [14] |

| Phenylahistin Derivative 15p | NCI-H460 (Non-small cell lung cancer) | 1.03 | [18] |

| Phenylahistin Derivative 16d | NCI-H460 (Non-small cell lung cancer) | 5.38 | [18] |

| (-)-Phenylahistin | P388 leukemia | 1.8 x 10⁻⁷ M | [15] |

Table 2: PDE5 Inhibitory Activity of Tadalafil

| Compound | Enzyme | IC50 (nM) | Reference |

| Tadalafil | PDE5 | 5 | [7][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative experimental protocols for the synthesis of a piperazinedione derivative and a key biological assay.

Synthesis of Tadalafil

This protocol describes a key step in the synthesis of tadalafil, involving a Pictet-Spengler reaction followed by cyclization to form the diketopiperazine ring.[6][19]

Step 1: Pictet-Spengler Reaction

-

(D)-Tryptophan methyl ester and piperonal are reacted in the presence of an acid catalyst (e.g., trifluoroacetic acid) in a suitable solvent like dichloromethane.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product, a tetrahydro-β-carboline intermediate, is isolated and purified by column chromatography.

Step 2: Diketopiperazine Ring Formation

-

The purified tetrahydro-β-carboline intermediate is dissolved in a solvent such as methanol.

-

Chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C).

-

After stirring, an excess of methylamine is added to the reaction mixture.

-

The reaction is heated to reflux until the cyclization is complete.

-

The product, tadalafil, is isolated by filtration and can be further purified by recrystallization.[20]

Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a common behavioral assay used to screen for antidepressant effects of novel compounds.[21][22][23][24][25]

Apparatus:

-

A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25 °C) to a depth of 30 cm.

Procedure:

-

Habituation Session (Day 1): Each mouse is individually placed in the cylinder for a 15-minute pre-test session. This allows the animal to habituate to the testing environment.

-

Drug Administration: The test compound (e.g., a piperazinedione derivative) or a vehicle control is administered to the mice at a specific time point before the test session (e.g., 60 minutes prior). A positive control, such as fluoxetine, is often included.[25]

-

Test Session (Day 2): 24 hours after the habituation session, each mouse is placed back into the cylinder for a 6-minute test session.

-

Data Recording: The entire 6-minute session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: The duration of immobility is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests a potential antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which piperazinedione derivatives exert their effects is critical for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways.

Caption: Plinabulin's mechanism of action.

Caption: Tadalafil's mechanism of action.

Caption: Gliotoxin's mechanisms of action.

Conclusion

The piperazinedione core has proven to be an enduring and remarkably fruitful scaffold in the quest for new therapeutic agents. From its early discovery in natural products to its central role in modern, rationally designed drugs, the piperazinedione motif continues to inspire chemists and pharmacologists. The rich history and diverse biological activities of these derivatives underscore the power of this privileged structure. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the future of piperazinedione-based drug discovery remains exceptionally bright, promising new and improved treatments for a multitude of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity of epipolythiodiketopiperazine alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Discovery and Biosynthesis of the Antibiotic Bicyclomycin in Distantly Related Bacterial Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 6. Tadalafil - Wikipedia [en.wikipedia.org]

- 7. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. oncology-central.com [oncology-central.com]

- 10. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gliotoxin - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antitumor activity of phenylahistin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. Design, synthesis and anticancer evaluation of novel 1,3-imidazole-type phenylhistin derivatives: Dual mechanism via P53 induction and microtubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 21. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. animal.research.wvu.edu [animal.research.wvu.edu]

- 23. lasa.co.uk [lasa.co.uk]

- 24. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 25. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

An In-Depth Technical Guide to 3-Isopropylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isopropylpiperazine-2,5-dione, also known as cyclo(L-Val-Gly), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. These scaffolds are of significant interest in medicinal chemistry due to their rigid structure, metabolic stability, and diverse biological activities. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential biological applications of 3-isopropylpiperazine-2,5-dione, supported by experimental insights and methodologies.

Molecular Profile

3-Isopropylpiperazine-2,5-dione is a chiral molecule with the chemical formula C₇H₁₂N₂O₂.[1] Its structure consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an isopropyl group at position 3, derived from the amino acid valine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | [1] |

| Molecular Weight | 156.18 g/mol | |

| IUPAC Name | 3-isopropylpiperazine-2,5-dione | [1] |

| CAS Number | 14771-77-8 | [1] |

Synthesis Protocols

The synthesis of 3-isopropylpiperazine-2,5-dione, a derivative of piperazine-2,5-dione, can be achieved through the cyclization of a dipeptide precursor, typically L-valyl-glycine. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed.

Solution-Phase Synthesis of cyclo(L-Pro-L-Val) as a Representative Protocol

A general and robust solution-phase protocol for a related diketopiperazine, cyclo(L-Pro-L-Val), involves the coupling of protected amino acids followed by deprotection and intramolecular cyclization. This can be adapted for the synthesis of 3-isopropylpiperazine-2,5-dione by substituting the appropriate amino acids.

Objective: To synthesize a diketopiperazine via solution-phase chemistry.

Materials:

-

Boc-L-Valine

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dipeptide Formation:

-

Dissolve Boc-L-Valine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add DCC (1.1 eq) and stir for 30 minutes at 0°C.

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and neutralize with TEA (1.1 eq).

-

Add the neutralized glycine methyl ester solution to the activated Boc-L-Valine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the dicyclohexylurea (DCU) precipitate and concentrate the filtrate.

-

Purify the resulting Boc-L-Val-Gly-OMe dipeptide by silica gel chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified dipeptide in a 50% TFA in DCM solution.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the solution under reduced pressure to remove TFA and DCM, yielding H-L-Val-Gly-OMe·TFA salt.

-

-

Cyclization:

-

Dissolve the TFA salt in a high-boiling point solvent like methanol or 2-butanol containing a weak base such as triethylamine or N-methyl morpholine to neutralize the salt.

-

Heat the solution to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude 3-isopropylpiperazine-2,5-dione by silica gel column chromatography or recrystallization.[2]

-

Diagram of Solution-Phase Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of 3-isopropylpiperazine-2,5-dione.

Solid-Phase Synthesis of cyclo(L-Pro-L-Val) as a Representative Protocol

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach, particularly for library synthesis, culminating in a cyclative cleavage step.

Objective: To synthesize a diketopiperazine using Fmoc-based SPPS.

Materials:

-

Fmoc-L-Val-Wang resin

-

Fmoc-L-Glycine-OH

-

20% Piperidine in Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

10% N,N-Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Resin Swelling and Initial Deprotection:

-

Swell Fmoc-L-Val-Wang resin in DMF.

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from valine.

-

-

Coupling of the Second Amino Acid:

-

Activate Fmoc-L-Glycine-OH with DIC and HOBt in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate.

-

Monitor coupling completion using a Kaiser test.

-

-

Final Deprotection:

-

Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.

-

-

Cyclative Cleavage:

-

Treat the deprotected dipeptide-resin with a solution of 10% DIPEA in DCM.

-

Agitate the mixture at room temperature for 12-24 hours. The basic conditions induce intramolecular cyclization and cleavage from the resin.

-

Filter the resin and collect the filtrate containing the crude product.

-

Purify the crude 3-isopropylpiperazine-2,5-dione by HPLC.[3]

-

Diagram of Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of 3-isopropylpiperazine-2,5-dione.

Biological Activities and Experimental Assays

The piperazine-2,5-dione scaffold is associated with a wide range of biological activities, including antimicrobial, neuroprotective, and antiviral properties.

HIV-1 Integrase Inhibition

Diketopiperazines have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-end processing and strand transfer.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Scintillation Proximity Assay)

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration.

Objective: To determine the inhibitory activity of a compound against the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Biotinylated HIV-1 long terminal repeat (LTR) sequence oligonucleotides (donor DNA)

-

Streptavidin-coated polyvinyltoluene Scintillation Proximity Assay (SPA) beads

-

Radiolabeled inhibitor (e.g., ³H-labeled diketo acid) or unlabeled test compound and a radiolabeled target DNA

-

Assay buffer (e.g., 25 mM HEPES, 25 mM MnCl₂, 100 µg/mL BSA, 5 mM β-mercaptoethanol, 50 mM NaCl)

-

Microtiter plates

Procedure:

-

Immobilization of Donor DNA: Incubate streptavidin-coated SPA beads with biotinylated donor DNA.

-

Integrase-DNA Complex Formation: Add recombinant HIV-1 integrase to the DNA-coated beads and incubate to allow for the formation of the integrase-donor DNA complex.

-

Inhibition Assay:

-

Add the test compound (3-isopropylpiperazine-2,5-dione) at various concentrations.

-

Add a radiolabeled target DNA.

-

Incubate to allow for the strand transfer reaction.

-

-

Detection: Measure the scintillation counts. A decrease in signal indicates inhibition of the strand transfer reaction, as the radiolabeled target DNA is not incorporated into the complex.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.[1]

Diagram of HIV-1 Integrase Inhibition Assay

Caption: Logical workflow of the HIV-1 integrase strand transfer inhibition assay.

Neuroprotective Activity

Diketopiperazines have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and modulating inflammatory pathways.[4][5]

Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects through the activation of the Nrf2 pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of cytoprotective genes.

Diagram of Potential Neuroprotective Signaling Pathway

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for diketopiperazines.

Antimicrobial Activity

The diketopiperazine scaffold is found in many natural products with antimicrobial properties. Their mechanism of action can vary, but often involves the disruption of the bacterial cell membrane or interference with essential cellular processes. The amphiphilic nature of some diketopiperazines, with both hydrophobic and cationic regions, is thought to be important for their interaction with and disruption of microbial membranes.[6]

Conclusion

3-Isopropylpiperazine-2,5-dione is a structurally simple yet biologically relevant molecule. Its synthesis is accessible through established peptide chemistry protocols, and its core scaffold is associated with a range of promising biological activities. This technical guide provides a foundation for researchers interested in exploring the synthesis and therapeutic potential of this and related diketopiperazine compounds. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutics based on this privileged scaffold.

References

- 1. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Isopropylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Isopropylpiperazine-2,5-dione, also known as cyclo(Gly-Val). The information is intended to support research and development activities where this molecule is of interest. All data is presented in a structured format for clarity and ease of use.

Spectroscopic Data

The unique structural features of 3-Isopropylpiperazine-2,5-dione give rise to a distinct spectroscopic signature. The following sections summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and fully assigned high-resolution NMR spectrum for 3-Isopropylpiperazine-2,5-dione is not readily found in a single source, data for closely related compounds and partial data for the title compound are available. A full assignment of proton NMR, including coupling constants and multiplicities, has been noted as not being widely published.

¹H NMR Data (Predicted and based on related structures)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~3.8 - 4.0 | Doublet of doublets | --- |

| H-6 (CH₂) | ~3.9 - 4.1 (α), ~3.2 - 3.4 (β) | Doublet of doublets | --- |

| CH (isopropyl) | ~2.2 - 2.4 | Multiplet | --- |

| CH₃ (isopropyl) | ~0.9 - 1.1 | Doublet | ~7.0 |

| NH (amide) | ~7.5 - 8.5 | Broad singlet | --- |

¹³C NMR Data

A ¹³C NMR spectrum for 3-Isopropylpiperazine-2,5-dione is available from Wiley-VCH GmbH, as cited in PubChem. The expected chemical shifts are outlined below.

| Carbon | Chemical Shift (ppm) |

| C=O (C2, C5) | ~165 - 175 |

| C-3 | ~58 - 62 |

| C-6 | ~43 - 47 |

| CH (isopropyl) | ~30 - 34 |

| CH₃ (isopropyl) | ~17 - 20 |

Infrared (IR) Spectroscopy

The experimental IR and micro-Raman spectra of solid cyclo(Gly-Val) have been reported, and the vibrational modes have been analyzed using DFT calculations. Key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3328 | N-H Stretch | Weak |

| ~3000 - 3100 | C-H Stretch (amide) | Medium |

| ~2850 - 2980 | C-H Stretch (aliphatic) | Strong |

| ~1650 - 1680 | C=O Stretch (Amide I) | Strong |

| ~1450 - 1550 | N-H Bend (Amide II) | Medium |

| ~1370 | C-H Bend (isopropyl) | Medium |

Mass Spectrometry (MS)

GC-MS data for 3-Isopropylpiperazine-2,5-dione is available in the PubChem database. The fragmentation pattern is consistent with the structure of a cyclic dipeptide.

| m/z | Relative Intensity | Possible Fragment |

| 156 | --- | [M]⁺ (Molecular Ion) |

| 114 | 99.99 | [M - C₃H₆]⁺ or cleavage of the isopropyl group |

| 85 | 14.60 | Further fragmentation |

| 70 | 10.50 | Further fragmentation |

| 57 | 15.60 | [C₄H₉]⁺ (tert-butyl cation rearrangement) or [C₃H₅O]⁺ |

| 30 | 30.40 | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 3-Isopropylpiperazine-2,5-dione are provided below.

Synthesis of 3-Isopropylpiperazine-2,5-dione (cyclo(Gly-Val))

The synthesis of 3-Isopropylpiperazine-2,5-dione can be achieved through the cyclization of the corresponding linear dipeptide, Glycyl-L-valine.

Step 1: Synthesis of Glycyl-L-valine

This protocol describes a solution-phase synthesis using Boc (tert-butoxycarbonyl) protection for the N-terminus of glycine.

-

Protection of Glycine:

-

Dissolve L-glycine in a 1:1 mixture of water and dioxane.

-

Adjust the pH to approximately 9-10 with a suitable base (e.g., sodium hydroxide).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.

-

Extract the Boc-glycine into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine.

-

-

Coupling Reaction:

-

Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like N-hydroxysuccinimide (NHS), to the solution.

-

Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC.

-

Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Val-OMe.

-

-

Deprotection:

-

Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify to obtain Boc-Gly-Val.

-

Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM). Stir for 1-2 hours at room temperature. Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate

-

An In-depth Technical Guide to the Solubility Profile of 3-Isopropylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-isopropylpiperazine-2,5-dione, a cyclic dipeptide of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, a predicted solubility profile based on its chemical structure, and a detailed, generalized experimental protocol for determining its solubility in common laboratory solvents.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility and behavior in various solvent systems. The key properties of 3-isopropylpiperazine-2,5-dione are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 156.18 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | |

| Melting Point | 258-262 °C | [1] |

| LogP | -1.19 | [1] |

| PSA (Polar Surface Area) | 58.20 Ų | [1] |

| CAS Number | 14771-77-8 | [3] |

The negative LogP value suggests that 3-isopropylpiperazine-2,5-dione is a relatively polar molecule, indicating a preference for polar solvents over nonpolar ones. The presence of two amide bonds contributes to its polarity and potential for hydrogen bonding.

Predicted Solubility Profile

Based on the chemical structure and physicochemical properties, a qualitative prediction of the solubility of 3-isopropylpiperazine-2,5-dione in common laboratory solvents can be made. It is important to note that this is a theoretical profile and experimental verification is required for quantitative data.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The molecule can form hydrogen bonds with protic solvents via its amide groups. The presence of the isopropyl group may slightly limit aqueous solubility compared to simpler piperazinediones. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors and have polarities that are well-suited to dissolve polar molecules like 3-isopropylpiperazine-2,5-dione. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant polarity of the molecule makes it unlikely to be soluble in nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a widely accepted technique for determining equilibrium solubility, adapted for 3-isopropylpiperazine-2,5-dione.[5]

1. Materials:

-

3-Isopropylpiperazine-2,5-dione (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Sample Preparation: Add an excess amount of solid 3-isopropylpiperazine-2,5-dione to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 3-isopropylpiperazine-2,5-dione in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

3. Data Analysis and Reporting:

-

Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

-

Specify the temperature at which the solubility was determined.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of 3-Isopropylpiperazine-2,5-dione.

This guide provides a foundational understanding of the solubility characteristics of 3-isopropylpiperazine-2,5-dione. For precise quantitative data, it is imperative that researchers perform the experimental protocol outlined above. The provided information should serve as a valuable starting point for formulation development and other research applications involving this compound.

References

- 1. (R)-3-Isopropylpiperazine-2,5-dione | CAS#:143673-66-9 | Chemsrc [chemsrc.com]

- 2. (S)-3-Isopropyl-2,5-piperazinedione = 99.0 HPLC sum of enantiomers 16944-60-8 [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 3-Isopropylpiperazine-2,5-dione as a Chiral Building Block

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylpiperazine-2,5-dione, a derivative of the piperazine class of compounds, is a pivotal chiral building block in modern organic synthesis.[1] Its rigid, cyclic dipeptide structure, derived from valine and glycine, provides a well-defined stereochemical environment. This inherent chirality is instrumental in its primary application as a chiral auxiliary, a tool for transferring stereochemical information to a prochiral substrate, enabling the synthesis of enantiomerically pure compounds.[2]

This technical guide offers an in-depth exploration of 3-isopropylpiperazine-2,5-dione, focusing on its synthesis, physicochemical properties, and its significant role in asymmetric synthesis, particularly for the preparation of non-proteinogenic α-amino acids. Its applications in pharmaceutical development and biochemical research will also be discussed, highlighting its versatility as a scaffold for creating complex, bioactive molecules.[3][4]

Physicochemical and Chiral Properties

3-Isopropylpiperazine-2,5-dione exists as two enantiomers, (R) and (S), which possess distinct optical properties critical for their function in stereoselective reactions. The specific spatial arrangement of the isopropyl group dictates the stereochemical outcome of subsequent synthetic transformations.[1]

Table 1: Physicochemical Properties of 3-Isopropylpiperazine-2,5-dione Enantiomers

| Property | (R)-(-)-3-Isopropylpiperazine-2,5-dione | (S)-(+)-3-Isopropylpiperazine-2,5-dione | Racemic 3-Isopropylpiperazine-2,5-dione |

| CAS Number | 143673-66-9[1][5] | 16944-60-8[6] | 14771-77-8[7] |

| Molecular Formula | C₇H₁₂N₂O₂[1][6] | C₇H₁₂N₂O₂[6] | C₇H₁₂N₂O₂[7] |

| Molecular Weight | 156.18 g/mol [1][6] | 156.18 g/mol [6] | 156.18 g/mol [8] |

| Melting Point | 258-262 °C[4][5] | 256-262 °C[6] | Not specified |

| Optical Activity | [α]20/D −31.5°, c = 1 in H₂O[2] | [α]20/D +29±2°, c = 1% in H₂O[6] | Not applicable |

| Appearance | White solid | White solid | White solid |

| IUPAC Name | (3R)-3-propan-2-ylpiperazine-2,5-dione[1] | (3S)-3-propan-2-ylpiperazine-2,5-dione | 3-(propan-2-yl)piperazine-2,5-dione[8] |

The Role as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[9] The auxiliary introduces a chiral center, which directs subsequent reactions to favor the formation of one stereoisomer over another. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. 3-Isopropylpiperazine-2,5-dione is a classic example, most notably used in the enantioselective synthesis of α-amino acids.[2]

Synthesis and Key Reactions

The piperazine-2,5-dione scaffold is a versatile platform for generating bioactive molecules.[10] Synthetic access typically involves the cyclization of dipeptides or building upon the pre-formed core.[10][11]

General Synthesis of the Core Structure

A common method for synthesizing the (R)- or (S)-3-Isopropylpiperazine-2,5-dione involves the cyclization of a dipeptide precursor, such as L-Valylglycine or D-Valylglycine. This intramolecular condensation forms the stable six-membered diketopiperazine ring.

Key Chemical Reactions

The core structure can undergo several transformations, making it a versatile intermediate:

-

Oxidation: The nitrogen atoms can be oxidized to N-oxides using agents like hydrogen peroxide.[1]

-

Reduction: The carbonyl groups can be reduced to hydroxyl groups using strong reducing agents like lithium aluminum hydride.[1]

-

Substitution: The piperazine ring can be functionalized, for example, through condensation reactions with aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones.[10]

Experimental Protocols

Protocol: Enantioselective Synthesis of α-Amino Acids (Schöllkopf Bis-Lactim Ether Method)

This method, developed by Professor Schöllkopf, is a cornerstone application of 3-isopropylpiperazine-2,5-dione as a chiral auxiliary for preparing D- or L-amino acids.[2][6]

Objective: To synthesize an enantiomerically enriched α-amino acid via diastereoselective alkylation of the bis-lactim ether of (S)-3-isopropylpiperazine-2,5-dione.

Step 1: Formation of the Bis-lactim Ether

-

Suspend (S)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether. Purify by column chromatography or distillation.

Step 2: Diastereoselective Alkylation

-

Dissolve the purified bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) (1.05 eq) dropwise to deprotonate the glycine-derived carbon, forming a nucleophilic carbanion. Stir for 30 minutes.

-

Add the desired electrophile (e.g., benzyl bromide) (1.1 eq) and stir at -78 °C for 2-4 hours. The bulky isopropyl group sterically hinders one face of the molecule, directing the electrophile to the opposite face.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract with ethyl acetate (3x), combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the alkylated product.

Step 3: Hydrolysis and Product Isolation

-

Dissolve the crude alkylated intermediate in dilute hydrochloric acid (e.g., 0.1 M HCl).

-

Heat the solution at reflux for 4-6 hours to hydrolyze both the imino ether and the amide bonds.

-

Cool the reaction mixture and separate the layers. The aqueous layer contains the desired α-amino acid ester and the valine methyl ester from the auxiliary.

-

Isolate the desired α-amino acid product using ion-exchange chromatography or crystallization. The chiral auxiliary (as valine ester) can be recovered and recycled.

Quantitative Data Summary

The effectiveness of the Schöllkopf method lies in its high diastereoselectivity, leading to final products with high enantiomeric excess (e.e.). The yields and selectivity are dependent on the specific electrophile and reaction conditions used.

Table 2: Representative Results for Asymmetric Alkylation (Note: Data are illustrative, compiled from typical outcomes reported in organic synthesis literature for this method.)

| Electrophile (R-X) | Product (α-Amino Acid) | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | Phenylalanine | 75-85% | >95% |

| Iodomethane | Alanine | 70-80% | >95% |

| Allyl bromide | Allylglycine | 70-80% | >90% |

| Isopropyl iodide | Leucine | 65-75% | >95% |

Applications in Drug Discovery and Development

The chiral nature of 3-isopropylpiperazine-2,5-dione makes it a valuable precursor for synthesizing complex molecules with specific pharmacological properties.[1]

-

Intermediate for Pharmaceuticals: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[3][4] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12][13]

-

Enzyme Inhibition Studies: The compound and its derivatives are used to study molecular interactions. For example, (R)-3-Isopropyl-2,5-piperazinedione has been investigated for its potential to inhibit HIV-1 integrase, an enzyme critical for viral replication.[1]

-

Scaffold for Bioactive Molecules: The piperazine-2,5-dione core is a useful scaffold for functionalization to generate libraries of bioactive molecules for screening against various biological targets.[10][14] This is crucial in the early stages of drug discovery.

Conclusion

3-Isopropylpiperazine-2,5-dione is a powerful and reliable chiral building block in asymmetric synthesis. Its utility is most profoundly demonstrated in the Schöllkopf method for producing enantiomerically pure α-amino acids, which are themselves vital components for peptide synthesis and drug development. The compound's rigid stereochemistry, synthetic accessibility, and the recoverability of the chiral auxiliary make it an efficient and valuable tool for researchers in organic chemistry and medicinal chemistry. Its continued application as a versatile scaffold ensures its relevance in the ongoing quest for novel, stereochemically defined therapeutic agents.[2][3]

References

- 1. Buy (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [smolecule.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chemimpex.com [chemimpex.com]